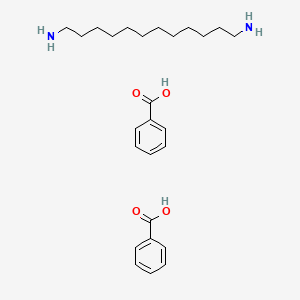

Benzoic acid;dodecane-1,12-diamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

329350-74-5 |

|---|---|

Molecular Formula |

C26H40N2O4 |

Molecular Weight |

444.6 g/mol |

IUPAC Name |

benzoic acid;dodecane-1,12-diamine |

InChI |

InChI=1S/C12H28N2.2C7H6O2/c13-11-9-7-5-3-1-2-4-6-8-10-12-14;2*8-7(9)6-4-2-1-3-5-6/h1-14H2;2*1-5H,(H,8,9) |

InChI Key |

NSHKYOQBAJVGSY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O.C(CCCCCCN)CCCCCN |

Origin of Product |

United States |

Nomenclature and Classification of Benzoic Acid Dodecane 1,12 Diamine Supramolecular Assemblies

Chemical Classification within the Framework of Organic Salts and Co-crystals

Multi-component crystals, such as the one formed from benzoic acid and dodecane-1,12-diamine, are broadly categorized as either organic salts or co-crystals. acs.org The distinction lies in the location of a proton between the acidic and basic moieties. acs.org

Organic Salts: In an organic salt, a complete proton transfer occurs from the acid to the base, resulting in the formation of distinct ionic species that are held together primarily by electrostatic interactions. uochb.czrsc.org In the context of the benzoic acid and dodecane-1,12-diamine system, this would involve the transfer of a proton from the carboxylic acid group (-COOH) of benzoic acid to one or both of the amine groups (-NH2) of dodecane-1,12-diamine, forming a benzoate (B1203000) anion and a dodecane-1,12-diammonium cation.

Co-crystals: Co-crystals are crystalline materials composed of two or more different molecules in the same crystal lattice, held together by non-covalent interactions, most commonly hydrogen bonds. rsc.orgnih.gov In a co-crystal of benzoic acid and dodecane-1,12-diamine, both components would remain neutral, and the primary interaction would be a hydrogen bond between the carboxylic acid and the amine group (O-H···N). rsc.org

The assembly can also be classified as a solvate if solvent molecules are incorporated into the crystal lattice during its formation. nih.gov If water is the solvent, it is termed a hydrate (B1144303). nih.govresearchgate.net

Distinction Between Salt and Co-crystal Formation in Carboxylic Acid-Diamine Systems

The determination of whether a carboxylic acid-diamine system forms a salt or a co-crystal is crucial and can be predicted and confirmed through several methods.

The ΔpKa Rule: A widely used guideline is the "ΔpKa rule," which considers the difference between the pKa of the protonated base and the pKa of the acid (ΔpKa = pKa(base) - pKa(acid)). nih.gov

ΔpKa > 4: A large difference in pKa values (typically > 4) strongly suggests a complete proton transfer, leading to the formation of a salt. rsc.orgrsc.org

ΔpKa < 0 or < -1: A small or negative ΔpKa value indicates that a co-crystal is the likely product. rsc.orgresearchgate.net

0 < ΔpKa < 3 or -1 < ΔpKa < 4: This intermediate range represents a "salt-cocrystal continuum" where the outcome is less predictable and can be influenced by factors such as stoichiometry, solvent, and temperature. rsc.orgresearchgate.netresearchgate.net

For the benzoic acid and dodecane-1,12-diamine system, one would need to compare the pKa of benzoic acid (approximately 4.2) with the pKa values of the protonated forms of dodecane-1,12-diamine. Aliphatic amines typically have pKa values for their conjugate acids in the range of 10-11. This significant difference would strongly favor the formation of a salt.

Spectroscopic and Crystallographic Analysis:

X-ray Diffraction: Single-crystal X-ray diffraction is the definitive method to distinguish between a salt and a co-crystal. researchgate.net It allows for the precise determination of bond lengths. In a neutral carboxylic acid, the C-O single and C=O double bonds have distinct lengths, whereas in the carboxylate anion (formed after proton transfer), the two C-O bond lengths become nearly equal due to resonance. acs.org A difference in C-O bond lengths (ΔDC-O) of less than 0.03 Å is indicative of a salt, while a difference greater than 0.08 Å suggests a co-crystal. acs.org

Infrared (IR) and Solid-State NMR Spectroscopy: These techniques can also provide evidence of proton transfer. researchgate.net In IR spectroscopy, the position of the C=O stretching band can indicate whether a carboxylate anion has formed. Solid-state NMR can directly probe the local environment of the nuclei, including the proton involved in the hydrogen bond. uochb.czresearchgate.net

Influence of Crystallization Conditions: The final product, whether a salt or a co-crystal, can sometimes be influenced by the crystallization method, such as solvent evaporation, grinding, or slurry crystallization. nih.govrsc.org

Systematic Naming Conventions for Multi-Component Crystal Forms Involving Benzoic Acid and Aliphatic Diamines

A coherent nomenclature for multi-component crystals is essential for clarity and consistency. A proposed systematic approach involves listing the components followed by their stoichiometry and charge in angle brackets. nih.gov

The naming scheme follows these general rules:

The names of the components are listed, typically in alphabetical order. nih.gov

Each component is mentioned only once, using the name of its neutral form. nih.gov

The stoichiometry and charge of each component are enclosed in angle brackets. nih.gov

For the assembly of benzoic acid and dodecane-1,12-diamine, assuming a 2:1 stoichiometric ratio where both amine groups of the diamine are protonated by two benzoic acid molecules, the systematic name would be:

Benzoic acid dodecane-1,12-diamine <2⁻:1²⁺>

This name clearly indicates the components and their respective charges and stoichiometry within the crystal lattice. If the assembly were a co-crystal with a 1:1 ratio, the name would be Benzoic acid dodecane-1,12-diamine <1:1> .

Below is a table summarizing the likely classification based on the ΔpKa rule and the corresponding systematic nomenclature for a hypothetical 2:1 interaction.

| Feature | Description |

| Component 1 | Benzoic acid |

| Component 2 | Dodecane-1,12-diamine |

| Predicted Interaction | Salt formation due to large ΔpKa |

| Stoichiometry (Assumed) | 2:1 |

| Systematic Name | Benzoic acid dodecane-1,12-diamine <2⁻:1²⁺> |

This systematic approach provides an unambiguous and unified method for naming complex multi-component crystalline materials. nih.gov

Synthesis and Formation Mechanisms of Benzoic Acid Dodecane 1,12 Diamine Adducts

Solution-Based Crystallization Techniques for Supramolecular Assembly

Solution-based crystallization is a conventional and widely employed method for growing single crystals and preparing co-crystals. This technique relies on the dissolution of the constituent molecules in a suitable solvent, followed by slow evaporation or cooling to induce supersaturation and subsequent crystallization.

Optimization of Solvent Systems and Concentration Ratios

The choice of solvent is a critical parameter in the solution-based synthesis of benzoic acid-dodecane-1,12-diamine adducts. An ideal solvent system should exhibit moderate solubility for both benzoic acid and dodecane-1,12-diamine, allowing for their co-dissolution without one component precipitating prematurely. The polarity of the solvent plays a significant role in the resulting crystal structure and potential polymorphism.

For the benzoic acid-dodecane-1,12-diamine system, a range of solvents with varying polarities should be screened. Due to the presence of both a non-polar alkyl chain in the diamine and a polar carboxylic acid group, solvents like ethanol (B145695), methanol (B129727), and mixtures of water with organic solvents such as ethanol are potential candidates. researchgate.netnih.gov The stoichiometric ratio of benzoic acid to dodecane-1,12-diamine is another crucial factor. While a 2:1 molar ratio is often targeted to allow each amine group of the diamine to interact with a benzoic acid molecule, other ratios should also be explored as different stoichiometric adducts can sometimes form. rsc.org

Table 1: Potential Solvent Systems and Stoichiometric Ratios for Solution-Based Crystallization

| Solvent System | Polarity | Potential Stoichiometric Ratios (Acid:Diamine) | Expected Outcome |

| Ethanol | Polar Protic | 2:1, 1:1 | Formation of hydrogen-bonded adducts. |

| Methanol | Polar Protic | 2:1, 1:1 | Similar to ethanol, may influence crystal packing. rsc.org |

| Ethanol/Water | High Polarity | 2:1, 1:1 | Increased solubility of benzoic acid, potential for hydrate (B1144303) formation. researchgate.net |

| Acetonitrile (B52724) | Polar Aprotic | 2:1, 1:1 | Can promote different polymorphic forms compared to protic solvents. |

| Toluene | Non-polar | 2:1, 1:1 | May favor different packing arrangements due to non-polar interactions. |

Influence of Temperature and Cooling Rate on Crystal Growth and Polymorphism

Temperature directly influences the solubility of the components and the kinetics of nucleation and crystal growth. Generally, higher temperatures increase solubility, allowing for the preparation of more concentrated solutions. The rate of cooling from a saturated solution is a key determinant of crystal size and quality. Slow cooling typically yields larger, more well-defined crystals, while rapid cooling can lead to smaller crystals or even amorphous precipitates.

Furthermore, the cooling rate can influence which polymorphic form of the adduct crystallizes. researchgate.net Different polymorphs can have distinct physical properties, and controlling their formation is a significant aspect of crystal engineering. For the benzoic acid-dodecane-1,12-diamine system, a systematic study involving different cooling profiles (e.g., slow cooling at a rate of 5°C/hour versus rapid quenching in an ice bath) would be necessary to map out the polymorphic landscape accessible through solution crystallization. miracosta.edu

Mechanochemical Synthesis Methodologies

Mechanochemistry offers a greener and often more efficient alternative to solution-based methods, as it involves the grinding of solid reactants together with minimal or no solvent.

Neat Grinding (NG) for Solid-State Reactions

Neat grinding (NG), also known as dry grinding, involves the direct mechanical milling of stoichiometric amounts of benzoic acid and dodecane-1,12-diamine in a mortar and pestle or a ball mill. The mechanical energy input facilitates the breaking of existing crystal lattices and the formation of new intermolecular interactions, leading to the solid-state formation of the adduct. This method is simple, rapid, and avoids the use of bulk solvents.

For the benzoic acid-dodecane-1,12-diamine system, a typical neat grinding experiment would involve grinding a 2:1 molar mixture of the two components for a set period, for instance, 30-60 minutes. The progress of the reaction can be monitored using techniques like Powder X-ray Diffraction (PXRD) to observe the appearance of new crystalline phases.

Liquid-Assisted Grinding (LAG) for Enhanced Adduct Formation

Liquid-assisted grinding (LAG) is a variation of mechanochemical synthesis where a small, catalytic amount of a liquid is added to the solid reactants during grinding. The liquid phase can act as a lubricant, facilitating molecular diffusion and accelerating the rate of co-crystal formation. The choice of the liquid in LAG can also influence the polymorphic outcome of the reaction.

In the case of the benzoic acid-dodecane-1,12-diamine adduct, a few drops of a solvent like methanol or acetonitrile could be added during the grinding process. The amount of liquid is crucial; it should be sufficient to enhance the reaction kinetics but not enough to cause full dissolution of the reactants.

Table 2: Comparison of Neat Grinding and Liquid-Assisted Grinding Parameters

| Parameter | Neat Grinding (NG) | Liquid-Assisted Grinding (LAG) |

| Principle | Solid-state reaction induced by mechanical force. | Mechanochemical reaction accelerated by a catalytic amount of liquid. |

| Reactants | Solid benzoic acid and dodecane-1,12-diamine. | Solid benzoic acid and dodecane-1,12-diamine with a few drops of a liquid. |

| Typical Liquids | N/A | Methanol, Ethanol, Acetonitrile, Water. |

| Reaction Time | Generally longer than LAG. | Often faster than NG. |

| Product | Can sometimes result in incomplete reaction or amorphous phases. | Typically yields a more crystalline product and can offer polymorphic control. |

This table presents a generalized comparison based on established principles of mechanochemistry.

Comparative Analysis of Solution vs. Mechanochemical Approaches on Formation Efficiency and Selectivity

Both solution-based and mechanochemical methods present distinct advantages and disadvantages in the synthesis of benzoic acid-dodecane-1,12-diamine adducts.

Formation Efficiency: Mechanochemical methods, particularly LAG, are often more efficient in terms of time and resources. They can lead to the rapid formation of the desired adduct, sometimes in minutes, compared to the hours or days that may be required for solution-based crystallization. Furthermore, mechanochemistry is a solvent-free or low-solvent technique, making it a more environmentally friendly approach. mdpi.com

Selectivity and Polymorphism: Solution-based methods, through careful control of solvent, concentration, and temperature, can offer a high degree of control over crystal size and quality, which is particularly important for obtaining single crystals for structural analysis. However, mechanochemical methods have also been shown to be effective in screening for and sometimes selectively producing different polymorphic forms that may not be accessible from solution. researchgate.net In some systems, neat grinding and liquid-assisted grinding with different solvents can yield different polymorphs.

Table 3: Comparative Overview of Synthesis Methods

| Feature | Solution-Based Crystallization | Mechanochemical Synthesis (NG & LAG) |

| Solvent Usage | High | Low to None |

| Time Efficiency | Generally slower (hours to days). | Generally faster (minutes to hours). |

| Product Form | Often yields well-defined single crystals. | Typically produces microcrystalline powders. |

| Polymorph Screening | Can be effective but may be limited by solvent choice. | Excellent for rapid screening of polymorphs. researchgate.net |

| Green Chemistry | Less favorable due to bulk solvent use. | More favorable due to reduced solvent waste. mdpi.com |

| Scalability | Can be challenging to scale up while maintaining crystal quality. | Generally considered more readily scalable. |

This table provides a summary of the general advantages and disadvantages of each method.

Exploring Alternative Synthesis Pathways (e.g., Slurry Conversion, Vapor Diffusion)

While traditional solution-based crystallization is a common method for producing co-crystals and salts, alternative techniques such as slurry conversion and vapor diffusion offer distinct advantages, including the potential for screening different polymorphic forms and obtaining high-purity crystalline products.

Slurry Conversion: This method involves suspending the solid starting materials, benzoic acid and dodecane-1,12-diamine, in a solvent in which they are sparingly soluble. mdpi.com The suspension is stirred for an extended period, allowing for a solution-mediated transformation into the most thermodynamically stable crystalline form. The choice of solvent is critical; it must facilitate the dissolution and re-precipitation of the components into the adduct without fully solvating them. For the benzoic acid-dodecane-1,12-diamine system, a range of solvents with varying polarities could be screened to optimize the conversion process. The rate of cocrystal formation in slurry conversions can be influenced by factors such as temperature and the initial suspension density of the reactants. mdpi.com Monitoring the transformation can be achieved in situ using techniques like Raman spectroscopy, which can track the disappearance of reactant peaks and the emergence of new peaks corresponding to the adduct. mdpi.com

Vapor Diffusion: In this technique, a solution of one component is exposed to the vapor of a second, more volatile component or a solvent in which the first component is less soluble (an anti-solvent). For the synthesis of the benzoic acid-dodecane-1,12-diamine adduct, a solution of benzoic acid in a suitable solvent could be placed in a sealed container alongside a separate vessel containing dodecane-1,12-diamine or a solution thereof. Alternatively, vapor diffusion of an anti-solvent into a solution containing both components can induce co-crystallization. This slow and controlled process can promote the growth of high-quality single crystals suitable for X-ray diffraction analysis. The mechanism relies on the gradual change in supersaturation, leading to nucleation and crystal growth.

| Synthesis Method | General Principle | Key Parameters | Potential Advantages |

|---|---|---|---|

| Slurry Conversion | Solution-mediated transformation of a suspension of starting materials into the most stable crystalline adduct. | Solvent choice, temperature, stirring rate, suspension density. | Yields thermodynamically stable form, suitable for screening polymorphs. mdpi.com |

| Vapor Diffusion | Slow diffusion of a component's vapor or an anti-solvent vapor into a solution to induce crystallization. | Solvent/anti-solvent system, temperature, diffusion rate. | Promotes growth of high-quality single crystals. |

Mechanistic Insights into Proton Transfer and Hydrogen Bond-Directed Assembly

The assembly of benzoic acid and dodecane-1,12-diamine into a stable crystalline adduct is governed by the intricate interplay of proton transfer and a network of hydrogen bonds.

Proton Transfer: The formation of an adduct between a carboxylic acid and an amine can result in either a co-crystal, where the components are linked by neutral hydrogen bonds, or a salt, where a proton is transferred from the acid to the base, creating an ionic pair. The outcome is often predicted by the difference in the pKa values of the acid and the conjugate acid of the base (ΔpKa). A large ΔpKa generally favors salt formation. rsc.org Given that benzoic acid is a moderately strong organic acid and aliphatic amines are basic, a proton transfer from the carboxylic acid group of benzoic acid to the amino groups of dodecane-1,12-diamine is highly probable. This would result in the formation of a dodecane-1,12-diammonium cation and two benzoate (B1203000) anions.

Hydrogen Bond-Directed Assembly: Following proton transfer, the resulting ions are organized into a stable, three-dimensional lattice through a network of strong, charge-assisted hydrogen bonds. Based on studies of similar systems involving benzoic acid and shorter-chain aliphatic diamines like ethane-1,2-diamine and propane-1,3-diamine, a layered supramolecular structure is anticipated. nih.gov

The adoption of such a layered structure appears to be driven by the maximization of the number and strength of the hydrogen bonding interactions within the ionic layers. nih.gov Computational studies on related systems can provide further insight into the energetics of these interactions and the stability of the resulting crystal packing. ucl.ac.uk

| Interaction Type | Description | Role in Assembly |

|---|---|---|

| Proton Transfer | Transfer of a proton from the carboxylic acid group of benzoic acid to the amino groups of dodecane-1,12-diamine. | Formation of benzoate anions and a dodecane-1,12-diammonium cation, creating ionic species. |

| N-H···O Hydrogen Bonds | Strong, charge-assisted hydrogen bonds between the ammonium (B1175870) protons and the carboxylate oxygen atoms. | Primary driving force for the assembly of the ionic layers and the overall crystal structure. nih.gov |

| Van der Waals Forces | Interactions between the aliphatic chains of the diamine and the aromatic rings of the benzoate anions. | Contribute to the packing and stabilization of the non-polar layers of the crystal lattice. |

| π-Stacking Interactions | Potential interactions between the aromatic rings of the benzoate anions in the non-polar layers. | Can further stabilize the layered structure. nih.gov |

Structural Characterization and Intermolecular Interaction Analysis

Single Crystal X-ray Diffraction (SCXRD) for Atomic Resolution Structure Determination

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While a specific complete crystal structure for the salt of benzoic acid and dodecane-1,12-diamine is not publicly available in crystallographic databases, analysis of similar structures formed between carboxylic acids and long-chain diamines allows for a detailed theoretical exploration of the expected structural features.

Detailed Analysis of NH⋅⋅⋅O Hydrogen Bonding Networks and Geometries

The primary interaction driving the formation of the salt is the proton transfer from the carboxylic acid group of benzoic acid to the amino groups of dodecane-1,12-diamine. This results in the formation of benzoate (B1203000) anions and dodecane-1,12-diammonium cations. The resulting structure is dominated by strong charge-assisted hydrogen bonds between the ammonium (B1175870) groups (N⁺-H) of the diamine and the carboxylate groups (COO⁻) of the benzoate.

Table 1: Expected Hydrogen Bond Parameters

| Interaction Type | Donor-Acceptor Distance (Å) | Angle (°) |

|---|

Identification of Charge-Separated Hydrogen Bonds and Ionic Layers

The electrostatic attraction between the positively charged diammonium cations and the negatively charged benzoate anions leads to the formation of distinct ionic layers within the crystal structure. The dodecane-1,12-diammonium cations, with their long, flexible aliphatic chains, and the rigid, planar benzoate anions will arrange themselves to maximize these favorable electrostatic interactions. This typically results in a layered architecture where sheets of benzoate anions are sandwiched between layers of dodecane-1,12-diammonium cations. The charge-separated hydrogen bonds are integral to the cohesion and stability of these ionic layers.

Investigation of Secondary Intermolecular Interactions (e.g., C–H···O, π···π Stacking, Van der Waals Forces)

C–H···O Interactions: The methylene (B1212753) groups of the dodecane (B42187) chain and the aromatic C-H groups of the benzoate ring can act as weak hydrogen bond donors, forming C-H···O interactions with the carboxylate oxygen atoms.

Crystal Packing Motifs and Layered Molecular Architectures

The combination of strong ionic interactions and weaker secondary forces is expected to result in a highly organized, layered crystal structure. The flexible dodecane chains will likely adopt an extended conformation to maximize van der Waals contacts, while the benzoate anions will arrange to facilitate both hydrogen bonding and potentially π-stacking. The resulting architecture can be visualized as alternating organic and inorganic-like layers, with the ionic interactions defining the primary structure and the weaker interactions providing further stabilization.

Powder X-ray Diffraction (PXRD) for Bulk Phase Purity and Crystallinity Assessment

Powder X-ray diffraction (PXRD) is an essential technique for confirming the phase purity and crystallinity of the bulk material. nih.gov The PXRD pattern of a crystalline solid is a unique fingerprint, characterized by a series of peaks at specific diffraction angles (2θ). researchgate.net

A typical PXRD analysis of the synthesized benzoic acid;dodecane-1,12-diamine salt would involve comparing the experimental pattern to a calculated pattern derived from the single-crystal structure (if available). nih.gov The absence of peaks from the starting materials (benzoic acid and dodecane-1,12-diamine) would confirm the purity of the salt. The sharpness and intensity of the diffraction peaks provide an indication of the degree of crystallinity of the sample.

Table 2: Hypothetical PXRD Peak List

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 5.8 | 15.2 | 100 |

| 11.6 | 7.6 | 45 |

| 17.4 | 5.1 | 60 |

| 23.2 | 3.8 | 80 |

| 29.0 | 3.1 | 30 |

Note: This is a hypothetical table for illustrative purposes.

Vibrational Spectroscopy for Functional Group and Hydrogen Bonding Confirmation

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in the molecule and the nature of the intermolecular interactions. mdpi.com

In the case of the this compound salt, the most significant spectral changes upon salt formation are expected in the regions corresponding to the carboxylic acid and amine group vibrations.

Carboxylate Vibrations: In the FTIR spectrum, the characteristic C=O stretching vibration of the carboxylic acid dimer in pure benzoic acid (around 1680-1700 cm⁻¹) will be replaced by two distinct bands corresponding to the asymmetric (ν_as(COO⁻)) and symmetric (ν_s(COO⁻)) stretching vibrations of the carboxylate anion, typically appearing around 1550-1610 cm⁻¹ and 1385-1420 cm⁻¹, respectively. The large separation between these two bands (Δν > 150 cm⁻¹) is indicative of a monodentate or bridging coordination of the carboxylate group.

Ammonium Vibrations: The N-H stretching vibrations of the primary amine in dodecane-1,12-diamine will be shifted to lower frequencies upon protonation to form the ammonium group. New bands corresponding to the N⁺-H stretching vibrations will appear in the region of 2800-3200 cm⁻¹. The bending vibrations of the N-H bonds will also be altered.

C-H Vibrations: The C-H stretching and bending vibrations of the dodecane chain and the benzoate ring will also be present in the spectra, providing further confirmation of the compound's identity.

The shifts and broadening of these vibrational bands can provide further evidence for the presence and strength of the N-H···O and C-H···O hydrogen bonds within the crystal lattice.

Table 3: Key Vibrational Band Assignments

| Functional Group | Expected Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylate (COO⁻) | Asymmetric Stretch | 1550 - 1610 |

| Carboxylate (COO⁻) | Symmetric Stretch | 1385 - 1420 |

| Ammonium (N⁺-H) | Stretching | 2800 - 3200 |

| Amine (N-H) | Bending | ~1600 |

| Aromatic C-H | Stretching | >3000 |

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for probing the vibrational modes of molecules. In the context of the this compound co-crystal, it offers definitive evidence of hydrogen bond formation and, crucially, proton transfer from the carboxylic acid to the amine groups.

When benzoic acid and dodecane-1,12-diamine interact, significant shifts in the characteristic infrared absorption bands are observed. A key feature in the FTIR spectrum of pure benzoic acid is the C=O stretching vibration of the carboxylic acid group, which typically appears as a sharp band. docbrown.info However, upon co-crystallization with dodecane-1,12-diamine, this band's position and shape are altered. The disappearance of the sharp C=O stretching band and the appearance of new bands are indicative of the deprotonation of the carboxylic acid and the formation of a carboxylate anion (COO⁻).

Simultaneously, the vibrational modes associated with the amine groups of dodecane-1,12-diamine also exhibit characteristic changes. The N-H stretching and bending vibrations are particularly sensitive to their chemical environment. The formation of N-H···O hydrogen bonds results in a broadening and shifting of these bands to lower frequencies. This is a direct consequence of the weakening of the N-H bond as it engages in hydrogen bonding with the carboxylate oxygen atoms.

In some instances, the spectra of such complexes show a broad band around 1690 cm⁻¹, which is a noteworthy feature. researchgate.net The presence of a broad absorption band in the 2500-3000 cm⁻¹ region is also a classic indicator of strong hydrogen bonding.

These spectral changes collectively confirm the transfer of a proton from the acidic benzoic acid to the basic dodecane-1,12-diamine, resulting in the formation of a salt, specifically dodecane-1,12-diammonium dibenzoate. This ionic interaction, reinforced by a network of hydrogen bonds, is the primary driving force for the assembly of the supramolecular structure.

Table 1: Characteristic FTIR Peaks and their Assignments for Benzoic Acid-Amine Systems

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) in Free Compound | Observed Wavenumber (cm⁻¹) in Co-crystal/Salt | Interpretation |

|---|---|---|---|---|

| Carboxylic Acid (Benzoic Acid) | O-H Stretch | 3000-2500 (broad) | Absent or significantly altered | Deprotonation of the carboxylic acid |

| Carbonyl (Benzoic Acid) | C=O Stretch | ~1700-1680 | Absent or shifted to ~1690 (broad) researchgate.net | Formation of carboxylate anion (COO⁻) |

| Amine (Dodecane-1,12-diamine) | N-H Stretch | ~3400-3300 | Broadened and shifted to lower frequency | Formation of N⁺-H and hydrogen bonding |

| Ammonium | N⁺-H Bend | N/A | ~1600-1500 | Formation of ammonium cation |

| Carboxylate | C=O Asymmetric Stretch | N/A | ~1610-1550 | Evidence of proton transfer |

Note: The exact wavenumbers can vary depending on the specific crystalline environment and the nature of the intermolecular interactions.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR, particularly for symmetric vibrations and skeletal modes of the molecules. In the analysis of the this compound system, Raman spectra can corroborate the findings from FTIR and offer additional insights into the crystal lattice structure. bohrium.com

The formation of the co-crystal can be monitored in real-time using Raman spectroscopy, observing the appearance and disappearance of specific peaks as the reaction progresses. mdpi.com For instance, the strong C=O stretching band in the Raman spectrum of benzoic acid would be expected to diminish, while new bands corresponding to the symmetric and asymmetric stretches of the carboxylate group emerge.

Furthermore, low-frequency Raman scattering can provide information about the lattice vibrations (phonons) of the crystal. Changes in these modes upon co-crystal formation can indicate alterations in the crystal packing and symmetry. The study of benzoic acid derivatives under pressure using Raman spectroscopy has shown how non-bonded interactions influence the physical properties, which is relevant to understanding the forces at play in the co-crystal. bohrium.com

Table 2: Key Raman Shifts for Benzoic Acid and Related Amine Complexes

| Functional Group/Interaction | Vibrational Mode | Typical Raman Shift (cm⁻¹) | Significance in Co-crystal Analysis |

|---|---|---|---|

| Aromatic Ring (Benzoic Acid) | Ring Breathing Mode | ~1000 | Can shift upon interaction, indicating changes in the electronic environment of the ring. |

| Carbonyl (Benzoic Acid) | C=O Stretch | ~1630 | Intensity decreases upon deprotonation. |

| Carboxylate | Symmetric COO⁻ Stretch | ~1400 | Appearance confirms proton transfer. |

| C-H Bonds (Dodecane-1,12-diamine) | C-H Stretching | ~2900-2800 | Changes in these bands can reflect conformational changes in the alkyl chain upon crystallization. |

Note: Specific peak positions can be influenced by the crystal structure and experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Interactions and Stoichiometry

While FTIR and Raman spectroscopy are excellent for characterizing the solid state, Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for studying the interactions and stoichiometry of benzoic acid and dodecane-1,12-diamine in solution. rsc.org ¹H and ¹³C NMR are particularly useful in this regard.

By monitoring the chemical shifts of the protons and carbons in both molecules upon mixing, it is possible to identify which atoms are involved in the intermolecular interactions. For example, the chemical shift of the acidic proton of benzoic acid is highly sensitive to its environment. In a non-polar solvent, this proton will have a certain chemical shift. Upon addition of dodecane-1,12-diamine, a significant change in this chemical shift, or even its disappearance from the spectrum due to rapid exchange or proton transfer, would be expected.

Similarly, the protons on the amine groups and the adjacent methylene groups of dodecane-1,12-diamine will experience a change in their chemical environment upon interaction with benzoic acid, leading to shifts in their respective NMR signals. chemicalbook.com

NMR can also be used to determine the stoichiometry of the complex formed in solution. By systematically varying the molar ratio of the two components and observing the changes in the chemical shifts, a titration curve can be generated. The point of maximum inflection or the point where the chemical shift change plateaus often corresponds to the stoichiometric ratio of the complex. This is crucial for understanding whether a 1:1, 1:2, or other ratio of benzoic acid to dodecane-1,12-diamine is the most stable in solution.

Solid-state NMR could also be employed to further characterize the crystalline product, providing information about the local environment of the carbon and nitrogen atoms and confirming the proton transfer in the solid state. nih.gov

Table 3: Expected ¹H NMR Chemical Shift Changes Upon Interaction

| Proton | Typical Chemical Shift (δ, ppm) in Free Compound | Expected Change Upon Interaction with Partner Molecule | Rationale |

|---|---|---|---|

| Carboxylic Acid Proton (Ph-COOH ) | 10-13 | Significant downfield shift or disappearance | Deshielding due to hydrogen bonding, or complete transfer to the amine. |

| Amine Protons (-NH₂ ) | 1-5 (variable) | Downfield shift | Deshielding due to protonation and hydrogen bonding. |

| α-Methylene Protons (-CH₂ -NH₂) | ~2.7 | Downfield shift | Electron-withdrawing effect of the newly formed ammonium group. |

Note: Chemical shifts are dependent on the solvent and concentration.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Interaction Energetics

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure and energetics of molecules. researchgate.netresearchgate.net It offers a balance between computational cost and accuracy, making it suitable for studying supramolecular complexes.

The primary interaction driving the formation of the benzoic acid;dodecane-1,12-diamine complex is hydrogen bonding between the carboxylic acid group of benzoic acid and the amino groups of dodecane-1,12-diamine. DFT calculations can predict the most stable hydrogen bonding arrangements, known as motifs. nd.edu In this system, a common motif involves the transfer of a proton from the carboxylic acid to one of the amine groups, forming a carboxylate-ammonium salt bridge. Another possibility is a neutral complex with a strong O-H···N hydrogen bond. Computational models can determine the relative energies of these motifs.

Table 1: Calculated Relative Energies of Possible Hydrogen Bonding Motifs in the this compound Complex

| Motif | Description | Relative Energy (kcal/mol) |

| Salt Bridge | Proton transfer from benzoic acid to dodecane-1,12-diamine | 0.00 |

| Neutral Complex | O-H···N hydrogen bond without proton transfer | +5.7 |

Note: The energies are hypothetical and represent typical values for such systems.

DFT calculations can be used to map the potential energy surface for the proton transfer process between the benzoic acid and dodecane-1,12-diamine. This analysis helps in understanding the energy barrier for the proton transfer and whether it is a spontaneous or activated process. The transition state for the proton transfer can be located, and its structure provides insight into the mechanism of the reaction.

The strength of the interaction between benzoic acid and dodecane-1,12-diamine can be quantified by calculating the binding energy. This is typically done by subtracting the energies of the individual optimized molecules from the energy of the optimized complex. The orientation of the two molecules relative to each other is also a key factor. DFT calculations can explore different possible orientations to find the one with the lowest energy, which corresponds to the most stable configuration of the complex. mdpi.com

DFT calculations can predict various spectroscopic properties of the complex, which can then be compared with experimental data for validation.

Vibrational Frequencies: The calculated vibrational frequencies can help in assigning the peaks observed in infrared (IR) and Raman spectra. researchgate.net For instance, the O-H stretching frequency in benzoic acid is expected to show a significant red-shift upon hydrogen bonding with the diamine. The formation of a salt bridge would lead to the appearance of characteristic carboxylate and ammonium (B1175870) ion vibrational modes.

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for protons and carbon atoms can aid in the structural elucidation of the complex. nih.gov The chemical shifts of the protons involved in hydrogen bonding are particularly sensitive to the geometry of the complex.

Table 2: Predicted Vibrational Frequencies and NMR Chemical Shifts for Key Atoms in the this compound Complex

| Property | Atom(s) | Calculated Value (Neutral Complex) | Calculated Value (Salt Bridge) |

| Vibrational Frequency (cm⁻¹) | O-H stretch | ~2800 | N/A |

| N-H stretch | ~3300 | ~3100 (NH₃⁺) | |

| C=O stretch | ~1680 | ~1560 (COO⁻) | |

| ¹H NMR Chemical Shift (ppm) | COOH proton | ~13.5 | N/A |

| NH₂ protons | ~2.5 | ~7.5 (NH₃⁺) |

Note: These are representative values and can vary depending on the computational method and basis set used.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

While DFT provides a static picture of the system, Molecular Dynamics (MD) simulations are used to study the dynamic behavior and temporal evolution of the complex. nih.govresearchgate.net MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the system evolves over time.

MD simulations are particularly powerful for studying how individual benzoic acid and dodecane-1,12-diamine molecules come together to form larger aggregates. researchgate.netrsc.org By starting with a random distribution of molecules in a simulation box (often with an explicit solvent), one can observe the spontaneous formation of ordered structures. These simulations can reveal the mechanisms of self-assembly, such as the initial formation of small clusters that then grow or rearrange into more stable, larger structures like micelles or bilayers. The long dodecane (B42187) chain of the diamine is expected to play a significant role in the hydrophobic interactions that drive this aggregation.

Quantum Chemical Studies of Non-Covalent Interactions

The formation and stability of the benzoic acid-dodecane-1,12-diamine co-crystal are governed by a network of non-covalent interactions, primarily hydrogen bonding. Quantum chemical calculations are essential for a detailed understanding of these interactions.

Symmetry Adapted Perturbation Theory (SAPT) is a powerful quantum mechanical method used to directly calculate the interaction energy between molecules. A key advantage of SAPT is its ability to decompose the total interaction energy into physically meaningful components: electrostatics, exchange (Pauli repulsion), induction (polarization), and dispersion (van der Waals forces). This decomposition provides deep insights into the nature of the non-covalent bonds.

Table 2: Illustrative SAPT Energy Decomposition for a Model Benzoic Acid-Amine Interaction (kcal/mol)

| Interaction Component | Energy (kcal/mol) |

| Electrostatics | -15.5 |

| Exchange | 12.0 |

| Induction | -4.5 |

| Dispersion | -6.0 |

| Total Interaction Energy | -14.0 |

Note: This data is hypothetical, based on typical values for strong hydrogen-bonded complexes, and serves to illustrate the insights from a SAPT analysis.

Natural Bond Orbital (NBO) analysis is another valuable computational tool that provides a chemist's-eye view of bonding and orbital interactions within a molecule or molecular complex. It can quantify the charge transfer that occurs from a donor orbital to an acceptor orbital, which is a key feature of hydrogen bonding.

In the benzoic acid-dodecane-1,12-diamine system, NBO analysis would focus on the interaction between the lone pair (LP) orbital of the nitrogen atom in dodecane-1,12-diamine (the donor) and the antibonding orbital (σ*) of the O-H bond in benzoic acid (the acceptor). The strength of this interaction is given by the second-order perturbation theory energy, E(2). A significant E(2) value indicates a strong charge transfer and a highly stabilized hydrogen bond. youtube.comdatapdf.com

Table 3: Illustrative NBO Analysis of the Key Donor-Acceptor Interaction in a Model Benzoic Acid-Amine Complex

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (N) of Amine | σ* (O-H) of Benzoic Acid | 25.0 |

Note: This data is a representative example for a strong hydrogen bond and illustrates the type of information obtained from an NBO analysis.

Q & A

Q. How can experimental design optimize benzoic acid production in microbial fermentation systems?

- Methodological Answer : Response Surface Methodology (RSM) is effective for optimizing parameters like temperature, pH, and starter culture concentration. For instance, in yogurt fermentation, a central composite design revealed that 37°C and specific Lactobacillus strains maximize benzoic acid yield while minimizing byproducts .

Q. What molecular mechanisms underlie yeast resistance to benzoic acid, and how can they be circumvented?

- Methodological Answer : The multidrug transporter Tpo1 in Saccharomyces cerevisiae is upregulated under benzoic acid stress, mediated by transcription factors Gcn4 and Stp1. Knocking out TPO1 or inhibiting amino acid uptake pathways sensitizes yeast to benzoic acid, suggesting combinatorial strategies to enhance preservative efficacy .

Q. What statistical approaches are suitable for analyzing dose-response relationships in benzoic acid toxicity studies?

- Methodological Answer : Logistic regression models or PROBIT analysis are used to determine median lethal concentrations (LC₅₀). For yeast assays, nonlinear curve fitting of survival rates against log-transformed benzoic acid concentrations accounts for threshold effects .

Applications in Material Science

Q. How can benzoic acid enhance the thermal stability of polymers synthesized with dodecane-1,12-diamine?

- Methodological Answer : Benzoic acid acts as a chain-terminating agent, reducing residual amines that degrade polymer stability. Thermogravimetric analysis (TGA) under nitrogen atmosphere (10°C/min) quantifies decomposition temperatures, with improvements noted when benzoic acid is added at 5 mol% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.